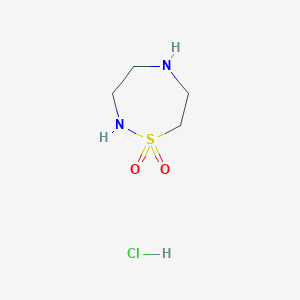

![molecular formula C18H15F3N2O2S B2366821 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034263-47-1](/img/structure/B2366821.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a benzothiophene moiety, which is a polycyclic aromatic compound with a fused benzene and thiophene ring . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The benzothiophene moiety would contribute to the compound’s aromaticity and potentially its photophysical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Fungicidal Activities

- Research on nicotinic acid derivatives, including similar structures to the specified compound, demonstrates significant antimicrobial and fungicidal activities. For example, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been synthesized and showed promising in vitro antimicrobial screening against several bacterial and fungal species (Patel & Shaikh, 2010). Additionally, N-(thiophen-2-yl) nicotinamide derivatives have been found to exhibit excellent fungicidal activities, surpassing some commercial fungicides in effectiveness against cucumber downy mildew (Wu et al., 2022).

Antiproliferative and Apoptosis-Inducing Agents

- A series of benzothiazole derivatives, closely related to the target compound, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significantly improved antiproliferative activity and induced apoptosis in cancer cells (Zhang et al., 2018).

Corrosion Inhibition

- Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, suggesting potential industrial applications in protecting metals against corrosion (Chakravarthy et al., 2014).

Hydrogel Formation

- The study on the formation of hydrogels by pyridyl amides derived from nicotinic and isonicotinic acids, including compounds like N-(4-pyridyl)isonicotinamide, reveals the potential for creating novel materials for pharmaceutical and biomedical applications (Kumar et al., 2004).

Anticancer and Tubulin Polymerization Inhibitors

- N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, through the structure-activity relationship, have been identified as potent anticancer agents by inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).

Herbicidal Activity

- A study on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated notable herbicidal activity against various weeds, indicating the potential use of nicotinamide derivatives in agricultural applications (Yu et al., 2021).

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2S/c1-17(25,15-8-11-4-2-3-5-13(11)26-15)10-23-16(24)12-6-7-14(22-9-12)18(19,20)21/h2-9,25H,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGYJAUUIGREJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B2366738.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)